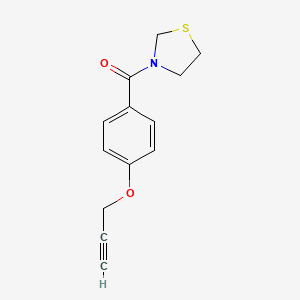
(4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone is a synthetic compound with potential applications in scientific research. It is also known as PTM or PTM-1. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of (4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 and nuclear factor-kappaB. These enzymes and proteins are involved in various biological processes, including inflammation and cancer cell growth.
Biochemical and Physiological Effects:
(4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. This makes it a promising tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone. One potential direction is to further investigate its mechanism of action, in order to better understand how it inhibits cancer cell growth and reduces inflammation. Another direction is to study its potential use in combination with other compounds, in order to enhance its effectiveness in treating various diseases. Additionally, research could be done to optimize the synthesis method for higher yield and purity.
Synthesemethoden
The synthesis of (4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone involves the reaction of 4-prop-2-ynoxyaniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
(4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone has been used in various scientific research studies. It has been shown to have potential applications in the field of cancer research, as it has been reported to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
(4-prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-8-16-12-5-3-11(4-6-12)13(15)14-7-9-17-10-14/h1,3-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFPJFOWXRICOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Prop-2-ynoxyphenyl)-(1,3-thiazolidin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

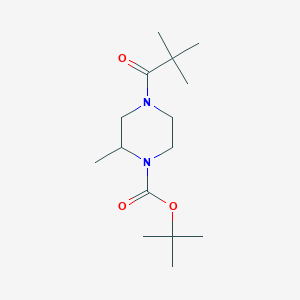
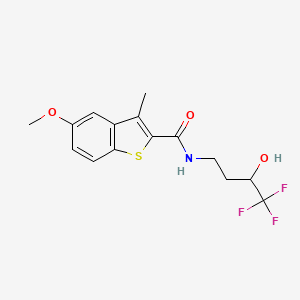
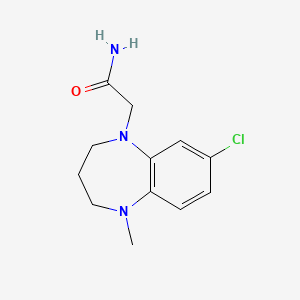
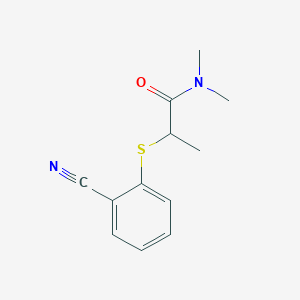
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)
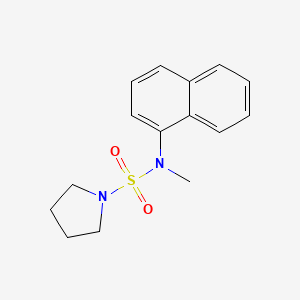
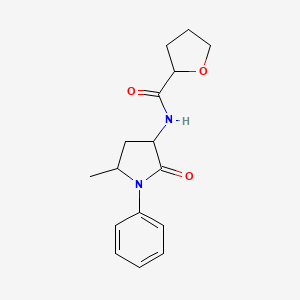
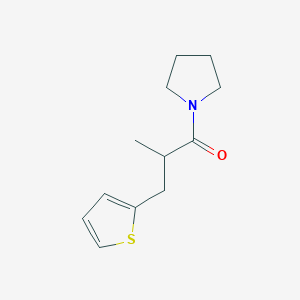
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)